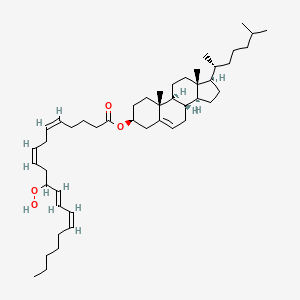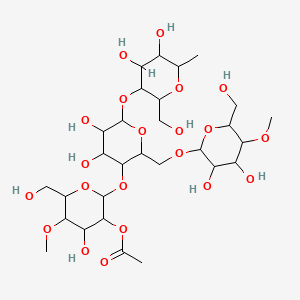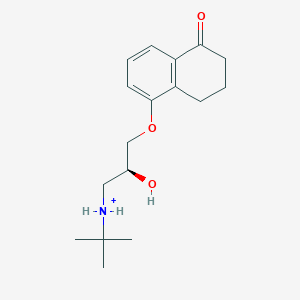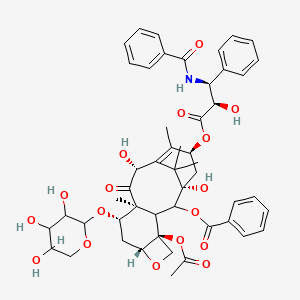
10-Deacetyl-7-xylosyltaxol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Deacetyl-7-xylosyltaxol is a natural product found in Taxus baccata with data available.
Scientific Research Applications
Absorption and Bioavailability
10-Deacetyl-7-xylosyltaxol, a hydrophilic derivative of paclitaxel, has been studied for its pharmacokinetics, particularly focusing on absorption and bioavailability. Research using the human intestinal epithelial Caco-2 cell model indicated that the compound's absorption involves a balance between rapid passive diffusion and active efflux, suggesting potential effectiveness in oral absorption despite low plasma concentrations observed in preclinical trials (Jiang et al., 2010).
Apoptosis Induction in Cancer Treatment
Studies have also focused on the role of 10-Deacetyl-7-xylosyltaxol in inducing apoptosis in cancer cells. It appears to target the mitochondrial permeability transition pore (mPTP), leading to a decrease in mitochondrial membrane potential and increased oxidative stress in PC-3 cancer cells (Jiang et al., 2011).
Enzymatic Transformation and Semi-Synthesis
The enzymatic transformation of 10-Deacetyl-7-xylosyltaxol has been a key area of research. One study focused on the cloning and characterization of β-xylosidase from Dictyoglomus turgidum, which efficiently removes the C-7 xylose group from 10-Deacetyl-7-xylosyltaxol, thereby aiding in the semi-synthesis of paclitaxel (Li et al., 2019). Another study emphasized the enzymatic hydrolysis of taxanes at specific sites, including 10-Deacetyl-7-xylosyltaxol, to produce key precursors for paclitaxel analogs (Hanson et al., 1994).
Pharmacokinetics and Drug Development
Further research includes developing methods for the determination of 10-Deacetyl-7-xylosyltaxol in biological samples, crucial for pharmacokinetic studies and drug development processes (Jiang et al., 2009).
properties
Product Name |
10-Deacetyl-7-xylosyltaxol |
|---|---|
Molecular Formula |
C50H57NO17 |
Molecular Weight |
944 g/mol |
IUPAC Name |
[(1S,2S,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(3,4,5-trihydroxyoxan-2-yl)oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C50H57NO17/c1-25-31(65-45(61)38(56)35(27-15-9-6-10-16-27)51-43(59)28-17-11-7-12-18-28)22-50(62)42(67-44(60)29-19-13-8-14-20-29)40-48(5,41(58)37(55)34(25)47(50,3)4)32(21-33-49(40,24-64-33)68-26(2)52)66-46-39(57)36(54)30(53)23-63-46/h6-20,30-33,35-40,42,46,53-57,62H,21-24H2,1-5H3,(H,51,59)/t30?,31-,32-,33+,35-,36?,37+,38+,39?,40?,42-,46?,48+,49-,50+/m0/s1 |
InChI Key |
ORKLEZFXASNLFJ-CNSXQYHSSA-N |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@](C3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC8C(C(C(CO8)O)O)O)C)O |
SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC8C(C(C(CO8)O)O)O)C)O |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC8C(C(C(CO8)O)O)O)C)O |
synonyms |
7-xylosyl-10-deacetyl-taxol 7-xylosyl-10-deacetyltaxol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



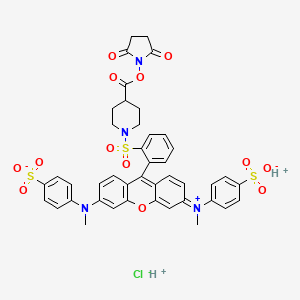
![N-[[1-(2,6-difluorophenyl)sulfonyl-3-azetidinyl]methyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1263842.png)
![3,5-dihydroxy-2-[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-(3-methylbut-2-en-1-yl)phenolate](/img/structure/B1263843.png)

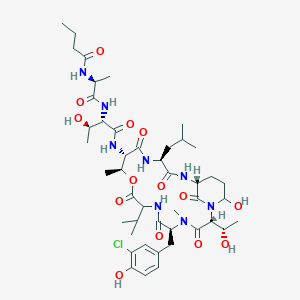

![2-[[4-(1-Pyrrolidinyl)-6-[2-(trifluoromethyl)anilino]-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1263849.png)
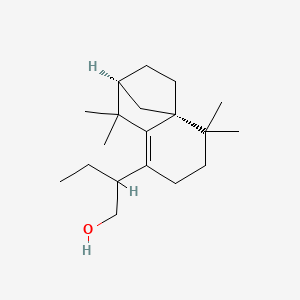
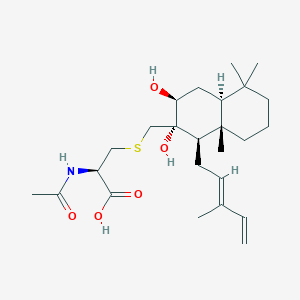
![1-hexadecanoyl-2-[(13Z)-docosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263852.png)
![[5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl phosphate](/img/structure/B1263855.png)
